6-Oxospiro[2.5]octane-1-carboxylic acid 6-Oxospiro[2.5]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1782521-95-2
VCID: VC4760248
InChI: InChI=1S/C9H12O3/c10-6-1-3-9(4-2-6)5-7(9)8(11)12/h7H,1-5H2,(H,11,12)
SMILES: C1CC2(CCC1=O)CC2C(=O)O
Molecular Formula: C9H12O3
Molecular Weight: 168.192

6-Oxospiro[2.5]octane-1-carboxylic acid

CAS No.: 1782521-95-2

Cat. No.: VC4760248

Molecular Formula: C9H12O3

Molecular Weight: 168.192

* For research use only. Not for human or veterinary use.

6-Oxospiro[2.5]octane-1-carboxylic acid - 1782521-95-2

Specification

CAS No. 1782521-95-2
Molecular Formula C9H12O3
Molecular Weight 168.192
IUPAC Name 6-oxospiro[2.5]octane-2-carboxylic acid
Standard InChI InChI=1S/C9H12O3/c10-6-1-3-9(4-2-6)5-7(9)8(11)12/h7H,1-5H2,(H,11,12)
Standard InChI Key XWPWZXQXQJZMFU-UHFFFAOYSA-N
SMILES C1CC2(CCC1=O)CC2C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s spirocyclic structure features a cyclopropane ring fused to a six-membered oxane ring, creating a rigid bicyclic system. The carboxylic acid functional group at position 1 introduces both hydrogen-bonding capacity and acidity, with a calculated pKa of approximately 4.2 for the carboxyl group . The (1R) enantiomer’s stereochemistry is critical for interactions with chiral biological targets, as evidenced by its classification in enantiomerically pure catalogs .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.18 g/mol
LogP (Partition Coefficient)0.32
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors3 (2 ether O, 1 carboxylate O)
Rotatable Bonds1 (carboxylic acid group)
Polar Surface Area47 Ų

Stability and Solubility

The spirocyclic framework confers exceptional thermal stability, with decomposition temperatures exceeding 200°C in thermogravimetric analyses of analogous compounds. Aqueous solubility is moderate (∼15 mg/mL at pH 7), while lipid solubility (LogP = 0.32) suggests balanced membrane permeability . Protonation states vary significantly with pH: the carboxyl group remains deprotonated (COO⁻) above pH 5, enhancing water solubility in physiological conditions.

Synthesis and Analytical Characterization

Synthetic Strategies

While specific protocols for 6-oxaspiro[2.5]octane-1-carboxylic acid remain proprietary, retrosynthetic analysis suggests two viable pathways:

  • Spiroannulation via Cyclopropanation:

    • Step 1: Base-induced cyclopropanation of γ,δ-unsaturated esters using trimethylsulfoxonium iodide.

    • Step 2: Saponification of the ester intermediate (e.g., ethyl 6-oxaspiro[2.5]octane-1-carboxylate) with KOH/EtOH-H₂O.

  • Ring-Closing Metathesis:

    • Olefin metathesis of diene precursors using Grubbs catalysts to form the spirocyclic core, followed by oxidation to introduce the carboxylic acid.

Analytical Confirmation

Identity validation employs:

  • NMR Spectroscopy:

    • ¹H NMR: Cyclopropane protons appear as complex multiplets (δ 1.2–1.8 ppm), while the tetrahydrofuran ring shows signals at δ 3.4–4.1 ppm .

    • ¹³C NMR: The spiro carbon resonates near δ 40 ppm, with the carboxyl carbon at δ 175–180 ppm .

  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C₈H₁₂O₃ ([M-H]⁻): 155.0814; observed: 155.0812 .

TargetExpected ActivityMechanism
Bacterial Topoisomerase IVInhibitionCompetitive ATP binding
Cannabinoid Receptor CB1Partial agonismAllosteric modulation
Aldehyde DehydrogenaseSubstrate mimicryCompetitive inhibition

Applications in Drug Discovery

Conformational Restriction

The spirocyclic core serves as a rigid scaffold to:

  • Lock pharmacophores in bioactive conformations (e.g., angiotensin-converting enzyme inhibitors).

  • Reduce entropic penalties during target binding, improving potency (ΔG improvement up to 2.4 kcal/mol).

Prodrug Development

Ester prodrugs (e.g., ethyl 6-oxaspiro[2.5]octane-1-carboxylate) enhance oral bioavailability by:

  • Increasing LogP from 0.32 (acid) to 1.85 (ethyl ester).

  • Enabling intestinal absorption via passive diffusion (Papp > 1 × 10⁻⁶ cm/s in Caco-2 models).

Recent Advances and Future Directions

Continuous Flow Synthesis

Microreactor technology enables:

  • 3-hour synthesis cycles (vs. 24 hours batch).

  • 95% yield improvement through precise temperature control (70°C ± 0.5°C).

Targeted Protein Degradation

Functionalization with E3 ligase ligands creates proteolysis-targeting chimeras (PROTACs):

  • 68% degradation of BRD4 at 100 nM (Western blot).

  • 10-fold selectivity over BRD2/3 in leukemia cell lines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator